molecular formula C24H46O2 B1615054 Vinyl docosanoate CAS No. 21306-13-8

Vinyl docosanoate

Cat. No.: B1615054
CAS No.: 21306-13-8
M. Wt: 366.6 g/mol
InChI Key: RLPIKSHMNSAWRK-UHFFFAOYSA-N
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Description

Vinyl docosanoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a vinyl ester of docosanoic acid, which is a long-chain fatty acid that is found in various natural sources. This compound has been synthesized using various methods, and its unique properties have made it an attractive molecule for researchers in various fields.

Scientific Research Applications

Degradable Vinyl Polymers in Biomedical Applications

Vinyl polymers, notable for their synthesis flexibility and diverse functionalities, have seen extensive research, especially for biomedical applications. However, their carbon-carbon backbones are highly resistant to degradation, limiting their applicability. Recent advances in synthetic strategies now allow for the complete or partial degradation of vinyl polymers, broadening their potential in fields like nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

Dual Functional Ionic Liquids for Medical Polymers

Ionic liquids have been designed to simultaneously act as plasticizers and antimicrobial agents in poly(vinyl chloride) used for medical devices, such as catheters. These dual functional ionic liquids offer not just flexibility but also protective effects against antibiotic-resistant bacteria like MRSA, marking a significant advancement in medical polymer technology (Choi et al., 2011).

Poly(vinylidene fluoride) (PVDF) Membranes in Various Applications

PVDF membranes are celebrated for their thermal stability, chemical resistance, and excellent membrane-forming properties. They have been widely applied in water treatment, gas separation, pollutants removal, and as support for composite membranes. Innovations in hydrophilic and hydrophobic modification of PVDF membranes are addressing challenges like membrane fouling and wetting, enhancing their application spectrum (Kang & Cao, 2014).

Biomaterials from PVA and PVP in Medical and Pharmaceutical Fields

Poly(vinyl alcohol) (PVA) has garnered significant research interest due to its unique properties, resulting in widespread use, particularly in the medical and pharmaceutical domains. However, PVA-based biomaterials have limitations. Blending PVA with poly(vinylpyrrolidone) (PVP) has shown promise in enhancing the performance of these biomaterials, expanding their application potential (Teodorescu, Bercea, & Morariu, 2019).

Poly(vinyl alcohol) in Biomedical Applications

Poly(vinyl alcohol) (PVA) is notable for its biocompatibility and excellent physical properties. The versatility of PVA is underscored by its application in designing nanostructured devices for controlled drug delivery and gene therapy. The potential for creating chemical hydrogels and microgels from PVA showcases its adaptability for various biomedical applications (Paradossi et al., 2003).

Mechanism of Action

Properties

IUPAC Name

ethenyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h4H,2-3,5-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPIKSHMNSAWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175568
Record name Vinyl docosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21306-13-8
Record name Ethenyl docosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21306-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl docosanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl docosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl docosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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